N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine
Overview
Description
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a hydroxyamine, which is further substituted with a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is usually achieved by reacting the hydroxyamine with di-tert-butyl dicarbonate under basic conditions . The phenylsulfonylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Nucleophilic Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids are commonly used for Boc deprotection.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free hydroxyamine, while nucleophilic substitution can introduce various functional groups depending on the nucleophile employed .
Scientific Research Applications
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s ability to undergo selective deprotection and substitution reactions makes it valuable in the design of drug candidates.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine primarily involves its ability to act as a protected hydroxyamine. The Boc group provides stability during synthetic transformations, while the phenylsulfonylmethyl group offers a handle for further functionalization. Upon deprotection, the free hydroxyamine can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-Hydroxyamine: Similar in structure but lacks the phenylsulfonylmethyl group, making it less versatile for further functionalization.
N-Cbz-Hydroxyamine: Uses a different protecting group (carbobenzyloxy) which offers different stability and reactivity profiles.
Uniqueness
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine is unique due to the combination of the Boc protecting group and the phenylsulfonylmethyl substituent. This dual functionality allows for selective deprotection and versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLPXBUBDIDOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870300-76-8 | |
Record name | tert-butyl N-[(benzenesulfonyl)methyl]-N-hydroxycarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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